2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate
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Overview
Description
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate is a useful research compound. Its molecular formula is C9H7ClN2OS2 and its molecular weight is 258.74. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
- Research on thiazolo[3, 2-a]pyridinium salts shows the synthesis of similar sulfide compounds through cyclization reactions, highlighting the potential for creating structurally diverse molecules with varying electronic and steric properties (C. Bradsher & M. F. Zinn, 1966).
Catalytic Applications
- Studies on imidazo[1,5-a]pyridinium salts containing thioether-functionalized side chains discuss their synthesis and application in catalysis, specifically in creating silver carbenes and subsequent Pd and Rh complexes for asymmetric alkylations, underscoring the utility of sulfur-containing ligands in transition metal catalysis (S. Roseblade et al., 2007).
Material Science
- A study on transparent aromatic polyimides derived from thiophenyl-substituted benzidines explores the synthesis of high-refractive-index materials with small birefringence, suitable for optoelectronic applications, demonstrating the relevance of sulfur-containing compounds in developing advanced materials (P. Tapaswi et al., 2015).
Antiulcer Activity
- Research on benzimidazole derivatives incorporating pyridine and sulfonamide moieties investigates their synthesis and evaluation as anti-ulcer agents, indicating the therapeutic potential of sulfur and nitrogen-containing heterocycles in drug development (Sandhya Rani Madala, 2017).
Antibacterial Agents
- Studies on the synthesis of heterocyclic compounds containing a sulfonamido moiety aimed at developing new antibacterial agents highlight the importance of sulfur-containing heterocycles in creating effective antimicrobials (M. E. Azab et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, pain, microbial infections, and cancer .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity . The specific interactions and changes resulting from this compound’s action would depend on its precise target and the context of its use.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, often related to their targets’ functions . For instance, they may affect pathways related to inflammation, pain signaling, microbial growth, or cancer cell proliferation.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . The specific ADME properties of this compound would likely depend on factors such as its chemical structure, formulation, route of administration, and the individual patient’s characteristics.
Result of Action
Based on the known activities of thiazole derivatives, it could potentially have effects such as reducing inflammation, alleviating pain, inhibiting microbial growth, or killing cancer cells .
Properties
IUPAC Name |
2-chloro-5-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c10-9-11-5-7(15-9)6-14-8-3-1-2-4-12(8)13/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZYBKOUDGPDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCC2=CN=C(S2)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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